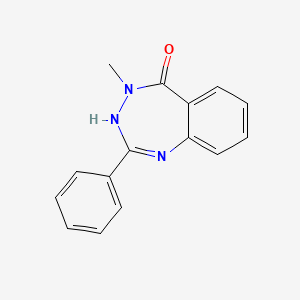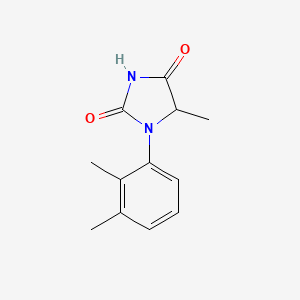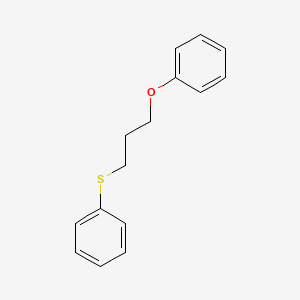
Benzene, ((3-phenoxypropyl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, ((3-phenoxypropyl)thio)-: is an organic compound with the molecular formula C15H16OS. It consists of a benzene ring substituted with a 3-phenoxypropylthio group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Benzene and 3-Phenoxypropylthiol: One common method involves the reaction of benzene with 3-phenoxypropylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often at room temperature, and may require a solvent such as dichloromethane.
From Phenol and 3-Chloropropylthiol: Another method involves the reaction of phenol with 3-chloropropylthiol to form 3-phenoxypropylthiol, which is then reacted with benzene under similar conditions as mentioned above.
Industrial Production Methods: Industrial production of Benzene, ((3-phenoxypropyl)thio)- often involves large-scale synthesis using automated reactors. The process typically includes the following steps:
Preparation of 3-Phenoxypropylthiol: This intermediate is synthesized by reacting phenol with 3-chloropropylthiol.
Reaction with Benzene: The 3-phenoxypropylthiol is then reacted with benzene in the presence of a catalyst to form the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, ((3-phenoxypropyl)thio)- can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a sulfide or even a thiol under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving aromatic substitution reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
Mechanism: The mechanism of action of Benzene, ((3-phenoxypropyl)thio)- involves its interaction with various molecular targets. The thio group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution.
Molecular Targets and Pathways:
- The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
- It may also affect cellular pathways involving oxidative stress and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Benzene, ((3-methoxypropyl)thio)-: Similar structure but with a methoxy group instead of a phenoxy group.
Benzene, ((3-ethoxypropyl)thio)-: Similar structure but with an ethoxy group instead of a phenoxy group.
Benzene, ((3-butoxypropyl)thio)-: Similar structure but with a butoxy group instead of a phenoxy group.
Uniqueness:
- The presence of the phenoxy group in Benzene, ((3-phenoxypropyl)thio)- imparts unique chemical properties, such as increased stability and specific reactivity patterns.
- The compound’s ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
59950-10-6 |
|---|---|
Molekularformel |
C15H16OS |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
3-phenoxypropylsulfanylbenzene |
InChI |
InChI=1S/C15H16OS/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChI-Schlüssel |
DYESPVOVFYSSGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCSC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


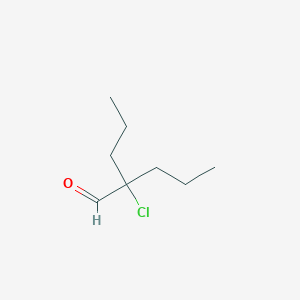
![{[2-(Cyclopent-3-en-1-yl)butoxy]methyl}benzene](/img/structure/B14600351.png)





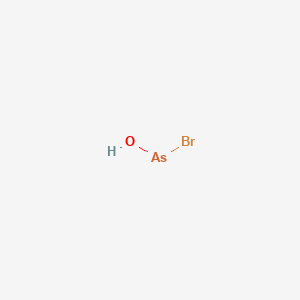
![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)methyl]-5-methoxy-](/img/structure/B14600404.png)
